2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid
Description
2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid is a heterocyclic compound featuring a benzoxazole core fused with a phenyl group at the 3-position. The benzoxazole moiety (a benzene ring fused to an oxazole) confers rigidity and electron-withdrawing properties, while the formamidoacetic acid side chain introduces a carboxylic acid functional group.
Properties
IUPAC Name |
2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)9-17-16(21)11-6-7-13-12(8-11)15(22-18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJONZBTRFVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formamide Coupling: The formamide group can be introduced by reacting the benzoxazole derivative with formic acid or formamide under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or aldehydes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule in various biological assays.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid is similar to other benzoxazole derivatives, such as 2-[(2-phenyl-1,3-benzoxazol-5-yl)acetic acid and 3-(2-benzoxazol-5-yl)alanine derivatives. it is unique in its specific structure and potential applications. The presence of the formamide group and the phenyl ring at the 3-position of the benzoxazole core contribute to its distinct properties and biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several acyl glycine derivatives and heterocyclic carboxylic acids. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence :
- Benzoxazole vs. Benzothiazole : Benzothiazole-based azo compounds (e.g., from ) are used as dyes due to their chromophoric azo group, whereas the benzoxazole core in the target compound may favor electronic interactions in biological systems.
- Pyrazole vs. Indole : Pyrazole derivatives (e.g., ) often exhibit metabolic stability, while indole-containing compounds (e.g., ) are prevalent in neurotransmitter analogs.
Functional Group Effects: The formamidoacetic acid side chain in the target compound and 3-hydroxyhippuric acid () enables hydrogen bonding, but the latter’s phenolic -OH group increases acidity (pKa ~8–10 for phenolic protons vs. ~2–4 for carboxylic acids). Halogenation: Bromo and fluoro substituents (e.g., in ) enhance lipophilicity and resistance to oxidative metabolism.
Biological Relevance: 3-Hydroxyhippuric acid () is a human metabolite of polyphenols like rutin, highlighting the role of acyl glycines in detoxification pathways. Azo-linked benzothiazoles () demonstrate pH-dependent color changes, useful in analytical chemistry, whereas the target compound’s benzoxazole may favor enzyme inhibition.
Synthetic Accessibility :
- Diazotization and coupling () are common for azo compounds but less relevant to the target’s formamido linkage. The target compound likely requires condensation of benzoxazole-5-carboxylic acid with glycine derivatives.
Table 2: Physicochemical Properties (Inferred)
Research Implications and Gaps
- Benzoxazole vs. Benzothiazole : The electron-deficient benzoxazole may enhance binding to electron-rich biological targets compared to benzothiazole-based dyes ().
- Metabolic Stability : The phenyl-benzoxazole core could improve metabolic stability over simpler aryl analogs like 3-hydroxyhippuric acid ().
- Unanswered Questions : Specific data on the target compound’s solubility, toxicity, and synthesis are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound 2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid is a derivative of benzoxazole, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C₁₄H₁₂N₂O₃
- Molecular Weight: 256.26 g/mol
- Structural Features:
- A benzoxazole ring which contributes to its biological properties.
- A formamido group that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against several types of cancer:
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.2 | |
| A549 (Lung) | 12.8 | |
| HepG2 (Liver) | 18.5 | |
| PC3 (Prostate) | 20.0 |
These results suggest that the compound demonstrates selective toxicity towards cancer cells while sparing normal cells, a critical factor for anticancer drug development.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined using standard protocols:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis (Gram-positive) | 32 | Moderate |
| Escherichia coli (Gram-negative) | 64 | Weak |
| Pichia pastoris (Yeast) | 128 | Weak |
The compound exhibited moderate activity against Gram-positive bacteria while showing less efficacy against Gram-negative bacteria and yeast species .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Antimicrobial Action: It disrupts bacterial cell wall synthesis or function, particularly in Gram-positive bacteria.
- Targeting Specific Pathways: Research indicates potential interactions with pathways involved in angiogenesis and metastasis, particularly through inhibition of the VEGFR signaling pathway .
Case Studies
Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:
- Case Study on Breast Cancer: A study evaluated the effects of the compound on MCF-7 cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
- Antimicrobial Efficacy Assessment: In vitro tests showed that the compound could inhibit growth in Bacillus subtilis, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
